molecular formula C12H18N4O8 B14242774 1,1'-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one) CAS No. 393056-45-6

1,1'-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one)

Cat. No.: B14242774
CAS No.: 393056-45-6
M. Wt: 346.29 g/mol
InChI Key: UTLMDHDOKUYLNY-UHFFFAOYSA-N
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Description

1,1’-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one) is a complex organic compound characterized by its unique spiro structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes nitro groups, which are known for their reactivity and potential use in various chemical reactions.

Preparation Methods

The synthesis of 1,1’-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one) involves multiple steps. One common method includes the reaction of appropriate precursors under controlled conditions to form the spiro structure. The reaction typically involves the use of nitro compounds and other reagents to introduce the nitro groups into the molecule. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1,1’-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one) undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, catalysts, and nucleophiles. .

Scientific Research Applications

1,1’-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one) involves its interaction with molecular targets through its nitro groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates. The pathways involved depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

1,1’-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one) can be compared with other similar compounds, such as:

    7,11-dimethyl-9,9-dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane: Similar spiro structure but with different substituents.

    1,4-Dioxa-7,10-dithiacyclododecane-8-carbonitrile: Different functional groups and reactivity.

    1,4-dioxa-7,11-dithiacyclotridecan-9-one: Similar ring structure but different functional groups

These comparisons highlight the uniqueness of 1,1’-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4

Properties

CAS No.

393056-45-6

Molecular Formula

C12H18N4O8

Molecular Weight

346.29 g/mol

IUPAC Name

1-(7-acetyl-9,9-dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecan-11-yl)ethanone

InChI

InChI=1S/C12H18N4O8/c1-9(17)13-5-11(15(19)20,16(21)22)6-14(10(2)18)8-12(7-13)23-3-4-24-12/h3-8H2,1-2H3

InChI Key

UTLMDHDOKUYLNY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(CN(CC2(C1)OCCO2)C(=O)C)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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